Quinolin-8-yl 3-(morpholin-4-ylsulfonyl)benzoate
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Overview
Description
QUINOLIN-8-YL 3-(MORPHOLINE-4-SULFONYL)BENZOATE is a synthetic compound known for its role as a synthetic cannabinoid receptor agonist. This compound is part of a broader class of synthetic cannabinoids that have been studied for their potential therapeutic applications and their metabolic fate in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of QUINOLIN-8-YL 3-(MORPHOLINE-4-SULFONYL)BENZOATE typically involves the esterification of quinolin-8-yl with 3-(morpholine-4-sulfonyl)benzoic acid. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for optimal synthesis.
Chemical Reactions Analysis
Types of Reactions
QUINOLIN-8-YL 3-(MORPHOLINE-4-SULFONYL)BENZOATE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced analogs, and substituted compounds, which can be further analyzed for their pharmacological properties .
Scientific Research Applications
QUINOLIN-8-YL 3-(MORPHOLINE-4-SULFONYL)BENZOATE has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study synthetic routes and reaction mechanisms.
Biology: Investigated for its interactions with cannabinoid receptors and its metabolic fate in biological systems.
Medicine: Potential therapeutic applications as a synthetic cannabinoid receptor agonist.
Mechanism of Action
The compound exerts its effects by acting as an agonist at cannabinoid receptors, particularly CB1 and CB2 receptors. Upon binding to these receptors, it activates intracellular signaling pathways that modulate various physiological processes. The involvement of cytochrome P450 enzymes in its metabolism suggests potential interactions with other drugs metabolized by these enzymes .
Comparison with Similar Compounds
Similar Compounds
- QUINOLIN-8-YL 4-METHYL-3-(PIPERIDINE-1-SULFONYL)BENZOATE
- QUINOLIN-8-YL 4-METHYL-3-((PROPAN-2-YL)SULFAMOYL)BENZOATE
- QUINOLIN-8-YL 4-METHYL-3-(PIPERIDINE-1-CARBONYL)BENZOATE
Uniqueness
QUINOLIN-8-YL 3-(MORPHOLINE-4-SULFONYL)BENZOATE is unique due to its specific structural features, such as the morpholine-4-sulfonyl group, which imparts distinct pharmacological properties compared to other similar compounds. Its metabolic profile and interaction with cannabinoid receptors also distinguish it from other synthetic cannabinoids .
Properties
Molecular Formula |
C20H18N2O5S |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
quinolin-8-yl 3-morpholin-4-ylsulfonylbenzoate |
InChI |
InChI=1S/C20H18N2O5S/c23-20(27-18-8-2-4-15-6-3-9-21-19(15)18)16-5-1-7-17(14-16)28(24,25)22-10-12-26-13-11-22/h1-9,14H,10-13H2 |
InChI Key |
IOVZMNILGCRPQC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)OC3=CC=CC4=C3N=CC=C4 |
Origin of Product |
United States |
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